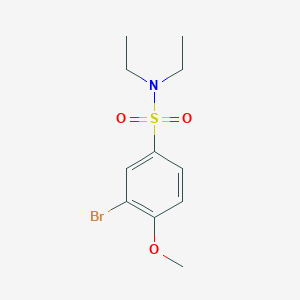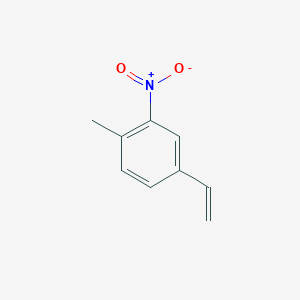![molecular formula C22H30O2S2 B3131871 4,8-dihexoxythieno[2,3-f][1]benzothiole CAS No. 359017-55-3](/img/structure/B3131871.png)
4,8-dihexoxythieno[2,3-f][1]benzothiole
Descripción general
Descripción
4,8-Dihexoxythieno2,3-fbenzothiole is a heterocyclic compound with the molecular formula C22H30O2S2 and a molecular weight of 390.602 g/mol . This compound is known for its unique structure, which includes a thieno2,3-fbenzothiole core substituted with two hexyloxy groups at the 4 and 8 positions. It is commonly used in organic electronics and materials science due to its interesting electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dihexoxythieno2,3-fbenzothiole typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiole Core: This is achieved through a series of cyclization reactions starting from suitable precursors such as 2-bromo-3-hexylthiophene.
- Substitution with Hexyloxy Groups: The introduction of hexyloxy groups at the 4 and 8 positions is usually carried out via nucleophilic substitution reactions using hexyloxy halides under basic conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dihexoxythieno2,3-fbenzothiole undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the hexyloxy positions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Hexyloxy halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hexyloxy positions .
Aplicaciones Científicas De Investigación
4,8-Dihexoxythieno2,3-fbenzothiole has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
- Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent.
- Industry: It is used in the development of organic electronic devices, such as organic photovoltaics and field-effect transistors .
Mecanismo De Acción
The mechanism of action of 4,8-dihexoxythieno2,3-fbenzothiole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which it is incorporated, making it useful in organic electronics .
Comparación Con Compuestos Similares
- 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-Di(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene
Comparison: 4,8-Dihexoxythieno2,3-fbenzothiole is unique due to its thieno2,3-fbenzothiole core, which imparts distinct electronic properties compared to similar compounds like 4,8-bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene. The presence of sulfur atoms in the thieno2,3-fbenzothiole core enhances its electron-donating ability, making it more suitable for applications in organic electronics .
Propiedades
IUPAC Name |
4,8-dihexoxythieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-13-23-19-17-11-15-26-22(17)20(18-12-16-25-21(18)19)24-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCXFXVXJKVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719271 | |
| Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-55-3 | |
| Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)










